molecular formula C17H19N3 B2952095 N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline CAS No. 876889-51-9

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

Cat. No.: B2952095
CAS No.: 876889-51-9
M. Wt: 265.36
InChI Key: IOBCYLYDLSHIOH-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline (CAS: 14704-61-1) is a benzimidazole-derived compound featuring a tertiary amine group and a benzimidazole moiety. Its molecular formula is C₁₅H₁₅N₃, with an average mass of 237.306 g/mol and a monoisotopic mass of 237.126597 g/mol . The compound is structurally characterized by a benzimidazole core substituted with a methyl group at the 1-position and an N-ethyl-N-phenylaminomethyl group at the 2-position.

Synthetic routes for analogous benzimidazole derivatives often involve cyclization of nitroaniline precursors with cyanogen bromide (BrCN) or coupling reactions with pyrazole or triazole intermediates . For example, related compounds like 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline (L2) are synthesized via Schiff base reactions or reductive amination .

Properties

IUPAC Name

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-20(14-9-5-4-6-10-14)13-17-18-15-11-7-8-12-16(15)19(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCYLYDLSHIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323553
Record name N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876889-51-9
Record name N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and subsequent derivatization . The general synthetic pathway includes:

    Condensation: o-phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.

    Alkylation: The benzimidazole derivative is then alkylated with ethyl iodide to introduce the N-ethyl group.

    Derivatization: The final step involves the reaction of the alkylated benzimidazole with aniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., methoxy in L2) enhance metal-binding affinity. For instance, L2 forms stable complexes with Cd(II) and Zn(II), while analogs with –CH=N– linkers (e.g., L1) show lower stability .
  • Bulkier substituents (e.g., triazole in A1) increase steric hindrance, limiting coordination sites but improving solubility .

Linker Group Modifications

The nature of the linker between the benzimidazole and aromatic amine critically impacts reactivity:

Linker Type Example Compound Stability in Metal Complexation Application
–CH₂–NH– This compound High (stable with Zn²⁺, Cd²⁺) Coordination polymers, sensors
–CH=N– (Schiff base) N-(4-methoxyphenyl)-1-(1-methylbenzimidazol-2-yl)methanimine (L1) Moderate (prone to hydrolysis) Catalysis, degradation studies
–N=CH– 2-[(E)-(1-propylbenzimidazol-2-yl)iminomethyl]phenol (L3) Low (degrades under acidic conditions) Transient intermediates in synthesis

Key Findings :

  • –CH₂–NH– linkers (as in the target compound) exhibit superior stability in metal coordination due to flexible bonding and reduced steric strain .
  • Schiff base linkers (–CH=N–) are susceptible to hydrolysis, limiting their utility in aqueous environments .

Comparison with Simplified Analogs

Simpler N-ethyl-N-arylaniline derivatives lack the benzimidazole moiety, altering their chemical behavior:

Compound Name Structure Key Properties Reference
N-ethyl-N-methylaniline C₆H₅–N(CH₃)(C₂H₅) Low molecular weight, limited coordination
N-ethyl-N-(2-hydroxyethyl)aniline C₆H₅–N(C₂H₅)(CH₂CH₂OH) Hydrophilic, used in dye synthesis
This compound Includes benzimidazole core Enhanced rigidity, metal-binding capacity

Key Findings :

  • The benzimidazole core in the target compound provides π-π stacking interactions and hydrogen-bonding sites , absent in simpler analogs like N-ethyl-N-methylaniline .
  • Simplified analogs are more suited for industrial applications (e.g., dyes, surfactants), whereas benzimidazole derivatives excel in coordination chemistry .

Biological Activity

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied for their varied biological activities, including:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antioxidant

These compounds often exhibit significant cytotoxicity against various cancer cell lines and have demonstrated potential as therapeutic agents in treating infections and other diseases .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The presence of the benzimidazole moiety is crucial for its pharmacological effects. This structure facilitates binding to enzymes and receptors involved in various biological processes. For instance, derivatives with electron-donating groups enhance their activity by improving solubility and bioavailability .

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism may involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Cell LineIC50 (μM)Reference
MCF74.2
HCT1162.12

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits moderate antibacterial activity, comparable to standard antibiotics like Gentamicin.

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/ml
Staphylococcus aureus100 µg/ml

Antioxidant Activity

The antioxidant properties of this compound have been investigated in several studies. It has been shown to reduce oxidative stress markers in cellular models, indicating its potential use in preventing oxidative damage.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study synthesized this compound and evaluated its effects on MCF7 cells. Results demonstrated a significant reduction in cell viability at concentrations above 4 μM, suggesting its potential as a chemotherapeutic agent .
  • Evaluation of Antibacterial Properties :
    In another study, the compound was tested against E. coli and S. aureus using disc diffusion methods. The results indicated that while it was less effective than Gentamicin, it still showed promising antibacterial activity at varying concentrations .
  • Oxidative Stress Reduction :
    An investigation into the antioxidant effects revealed that treatment with this compound significantly decreased lipid peroxidation levels in rat brain homogenates, highlighting its protective effects against oxidative damage .

Q & A

Basic: What are the standard synthetic routes for N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline, and what key reaction conditions must be optimized?

The compound is typically synthesized via alkylation of N-ethylaniline with 1-methylbenzimidazole-2-ylmethyl chloride or through multi-step condensation. Key steps include refluxing under anhydrous conditions (100–120°C for 4–6 hours) and using polar aprotic solvents like DMF. Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and minimizing hydrolysis by maintaining inert atmospheres . Post-synthesis, ice-cold water is used to precipitate the product, followed by recrystallization in methanol .

Advanced: How can researchers address challenges in the purification of this compound derivatives, particularly when dealing with by-products from alkylation reactions?

Purification challenges arise from incomplete alkylation or dimerization. Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates by-products. For persistent impurities, fractional crystallization using mixed solvents (e.g., methanol:chloroform 3:1) enhances selectivity. Monitoring by TLC (Rf = 0.4–0.6 in ethyl acetate) ensures purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water eluent) may resolve structurally similar contaminants .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?

  • 1H NMR : Look for the benzimidazole proton singlet at δ 7.8–8.2 ppm and the N-ethyl group triplet at δ 1.2–1.4 ppm.
  • IR : Confirm C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
  • Mass Spectrometry : Base peak at m/z corresponding to the molecular ion (M+H)+ and fragments from benzimidazole cleavage .

Advanced: How can discrepancies between experimental NMR data and computational predictions for N-alkylated aniline derivatives be systematically resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Performing 2D NMR (COSY, NOESY) to validate coupling constants and spatial proximity.
  • Re-running DFT calculations with explicit solvent models (e.g., PCM for methanol).
  • Testing variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) .

Basic: What safety protocols are essential when handling this compound, given the toxicity profile of aniline derivatives?

  • Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure.
  • Monitor for methemoglobinemia symptoms (cyanosis, headache) with regular blood tests.
  • Store in amber bottles under nitrogen to prevent oxidation to toxic nitroso derivatives .

Advanced: What strategies can be employed to determine the crystal structure of this compound using SHELX and OLEX2, especially with low-quality diffraction data?

For twinned or weak

  • Use SHELXL ’s TWIN/BASF commands to refine twin laws and scale factors.
  • In OLEX2 , employ the "SQUEEZE" function to model disordered solvent regions.
  • Validate hydrogen positions with ISOR restraints and ADPs < 0.05 Ų .

Basic: How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

  • Anti-inflammatory testing : Use LPS-induced RAW 264.7 macrophages, measuring TNF-α suppression via ELISA.
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50 calculation).
  • Controls: Include dexamethasone (positive) and DMSO vehicle (negative) .

Advanced: What methodologies are recommended for analyzing the electronic effects of substituents on the benzimidazole ring in modulating the compound's reactivity?

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., alkylation efficiency).
  • DFT calculations : Compare HOMO/LUMO energies (B3LYP/6-311+G**) to predict electrophilic sites.
  • UV-Vis spectroscopy : Monitor charge-transfer bands (λmax shifts) with electron-withdrawing groups .

Basic: What are the common solvents and recrystallization techniques for obtaining high-purity this compound?

  • Solvents : Methanol, ethanol, or acetone for recrystallization.
  • Technique : Slow cooling (1°C/min) from saturated solutions to maximize crystal size.
  • Purity check : Melting point consistency (target range 150–155°C) and HPLC (≥98% area) .

Advanced: How should researchers approach the refinement of twinned crystals or high-resolution data for this compound using modern crystallographic software?

  • For twinning: Use SHELXD to identify twin domains and SHELXL for least-squares refinement.
  • For high-resolution data (<1 Å): Apply anisotropic displacement parameters and multipole refinement (e.g., Hirshfeld atom refinement in OLEX2 ).
  • Validate with R1 < 5% and wR2 < 12% .

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